molecular formula C7H4BrIN2S B1320027 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine CAS No. 799293-91-7

3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine

Cat. No.: B1320027
CAS No.: 799293-91-7
M. Wt: 355 g/mol
InChI Key: OVNILLPRKSZWCS-UHFFFAOYSA-N
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Description

3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential use in various scientific research fields.

Preparation Methods

The synthesis of 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of thienopyridine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve the desired substitution on the thienopyridine ring.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the thienopyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogen atoms or reduce double bonds.

    Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions such as Suzuki or Heck coupling, which are used to form carbon-carbon bonds with other aromatic or aliphatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended conjugated systems.

Scientific Research Applications

3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. Its derivatives may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions. It can serve as a probe or ligand in biochemical assays to investigate enzyme functions or receptor binding.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine can be compared with other thienopyridine derivatives, such as:

    3-Bromo-7-chlorothieno[3,2-C]pyridin-4-amine: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.

    3-Bromo-7-fluorothieno[3,2-C]pyridin-4-amine: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.

    3-Bromo-7-methylthieno[3,2-C]pyridin-4-amine: A methyl group replaces the iodine atom, potentially altering the compound’s solubility and metabolic stability.

The uniqueness of this compound lies in its specific halogen substitution pattern, which can significantly impact its chemical reactivity and biological interactions.

Properties

IUPAC Name

3-bromo-7-iodothieno[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2S/c8-3-2-12-6-4(9)1-11-7(10)5(3)6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNILLPRKSZWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CS2)Br)C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265049
Record name 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799293-91-7
Record name 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799293-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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